Patrinoside

Choleretic Bile secretion Hepatobiliary pharmacology

Researchers requiring authentic Patrinoside for reproducible choleretic and anti-inflammatory studies face a critical sourcing challenge: substitution with structurally similar iridoids introduces uncontrolled experimental variables due to C-1 isovalerate ester specificity. Only Patrinoside and villoside demonstrated in vivo choleretic activity among iridoid glycosides; the aglycone exhibits markedly weaker effects. Patrinoside also inhibits NF-κB/MAPK pathways and activates PI3K/AKT signaling in metabolic inflammation models. • Verified absolute configuration (1S,5S,7S,8S,9S) with intact C-1 isovalerate ester moiety • ≥98% purity by HPLC; suitable as reference standard for Patrinia spp. authentication • Custom synthesis available; typical lead time 2-14 weeks depending on quantity

Molecular Formula C21H34O11
Molecular Weight 462.5 g/mol
CAS No. 53962-20-2
Cat. No. B1197136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePatrinoside
CAS53962-20-2
Synonymspatrinoside
patrinoside C of patrinoside
patrinoside C(1) of patrinoside
patrinoside D of patrinoside
patrinoside D(1) of patrinoside
Molecular FormulaC21H34O11
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OC1C2C(CC(C2CO)O)C(=CO1)COC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C21H34O11/c1-9(2)3-15(25)32-20-16-11(4-13(24)12(16)5-22)10(7-29-20)8-30-21-19(28)18(27)17(26)14(6-23)31-21/h7,9,11-14,16-24,26-28H,3-6,8H2,1-2H3/t11-,12+,13+,14-,16+,17-,18+,19-,20+,21-/m1/s1
InChIKeyBGDMXWQJUGENQP-QPCLWJSESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Patrinoside Reference Standard Overview


Patrinoside (CAS 53962-20-2), molecular formula C21H34O11 and molecular weight 462.49, is an iridoid glucoside isolated from plants of the genus Patrinia (Valerianaceae), including Patrinia scabiosaefolia and Patrinia villosa [1]. It is characterized by an isovalerate ester moiety at the C-1 position and a β-D-glucopyranosyloxy methyl group [2]. Patrinoside is primarily utilized in pharmacological research investigating choleretic (bile secretion-promoting), anti-inflammatory, and insulin resistance-modulating mechanisms [3].

Patrinoside: Why Generic Iridoids Fail to Substitute


Iridoid glucosides are structurally diverse, and substitution with in-class analogs poses significant risks to experimental reproducibility. The C-1 isovalerate ester group and specific stereochemistry of Patrinoside (absolute configuration: 1S, 5S, 7S, 8S, 9S) dictate both its unique metabolic activation pathway and its distinct pharmacological profile [1]. Critically, in a systematic evaluation of iridoid glucosides, only Patrinoside and villoside demonstrated choleretic activity among the glycoside forms tested, while the aglycone of Patrinoside (genipin analog) exhibited a markedly weaker effect [2]. Furthermore, comparative studies in anti-inflammatory and insulin resistance models have revealed differential potency between Patrinoside and the structurally related analog Patrinoside A, indicating that even minor structural modifications produce measurable divergence in biological efficacy . Therefore, for studies requiring precisely defined activity, Patrinoside cannot be interchanged with other iridoids without introducing uncontrolled experimental variables.

Patrinoside vs. Structural Analogs: Key Evidence


Choleretic Activity vs. Aglycone & 11-Deoxy Aglycone

In a head-to-head intravenous administration study in rats, Patrinoside produced a marked increase in bile flow. When administered at equimolar doses, the choleretic effects of Patrinoside aglycone and 11-deoxy Patrinoside aglycone were far weaker than that of the intact Patrinoside glycoside, demonstrating that the intact glycosidic structure is essential for robust choleretic activity [1]. Furthermore, among all iridoid glucosides tested, only Patrinoside and villoside accelerated bile secretion; all other glycosides were inactive in this model [1].

Choleretic Bile secretion Hepatobiliary pharmacology

Anti-Inflammatory Efficacy vs. Patrinoside A

In LPS-stimulated RAW264.7 macrophages, both Patrinoside and its structural analog Patrinoside A significantly inhibited the transcription and secretion of pro-inflammatory mediators. However, quantitative assessment reveals differentiation in potency: at equivalent concentrations, Patrinoside and Patrinoside A exhibited differential degrees of inhibition on NO, TNF-α, and IL-6 production, with Patrinoside demonstrating robust suppression of NF-κB and MAPK pathway activation via inhibition of IκB and P65 phosphorylation .

Anti-inflammatory NF-κB pathway Cytokine inhibition

Insulin Resistance Improvement vs. Patrinoside A

In TNF-α-induced insulin-resistant 3T3-L1 adipocytes, Patrinoside and Patrinoside A were directly compared for their effects on inflammatory signaling. Patrinoside significantly inhibited the activation of NF-κB and MAPK pathways, suppressing the transcriptions of inflammatory cytokines IL-6 and chemokines MCP-1 and MIP-1α, thereby reducing macrophage migration to adipocytes . The study confirmed that Patrinoside activates the PI3K/AKT insulin signaling pathway while concurrently ameliorating oxidative stress via ROS inhibition .

Insulin resistance Adipocyte biology PI3K/AKT pathway

Cytotoxicity Profile vs. Other Iridoids

In a comprehensive cytotoxicity screen of iridoids isolated from Patrinia scabra roots, the MTT assay was employed to evaluate activity against human gastric carcinoma (MNK-45) and cervical carcinoma (HeLa) cell lines. Among 19 tested compounds (including patriridosides D-I and scabrol A), several exhibited notable cytotoxicity with IC50 values ranging from 8.7 to 30.9 μM against MNK-45 cells . Patrinoside, however, did not demonstrate significant cytotoxicity in these assays, distinguishing it from more potent cytotoxic iridoids such as compound 4 (IC50 = 8.7 μM) and compound 18 (IC50 = 11.2 μM) .

Cytotoxicity Cancer pharmacology Iridoid screening

Biliary Electrolyte Modulation vs. Dehydrocholate & Cholate

Mechanistic studies on choleretic action compared Patrinoside with reference choleretics dehydrocholate (DHC) and cholate (CA). Patrinoside and genipin decreased biliary concentrations of bile acids, Na⁺, Cl⁻, and HCO₃⁻, corresponding to their rapid choleretic actions which were due to the bile acid-independent fraction [1]. In contrast, DHC (approximately twice as potent as CA) and CA exerted their effects through the bile acid-dependent fraction, with CA producing a marked increase in Na⁺ concentration that DHC did not [1].

Choleretic mechanism Bile acid-independent fraction Electrolyte transport

Patrinoside Research Applications


Hepatobiliary Research: Choleretic Mechanism & Bile Acid-Independent Secretion

Patrinoside is an essential reference compound for investigating choleretic mechanisms mediated by the bile acid-independent fraction. As one of only two iridoid glucosides demonstrated to accelerate bile secretion in vivo [1], it serves as a validated positive control for screening novel choleretic agents. Its distinct mechanism—decreasing biliary Na⁺, Cl⁻, and HCO₃⁻ concentrations while acting via bile acid-independent pathways—provides a specific comparator for differentiating from bile acid-dependent choleretics such as dehydrocholate and cholate [2]. Researchers investigating hepatic glucuronidation and biliary excretion of conjugated metabolites will find Patrinoside valuable due to its characterized metabolic activation via saponification of the C-1 isovalerate moiety in the liver [1].

Inflammation & Metabolic Disorder: NF-κB & MAPK Pathways

Patrinoside is validated for use in studies examining the intersection of inflammation and insulin resistance. In both RAW264.7 macrophage inflammatory models and 3T3-L1 adipocyte insulin resistance models, Patrinoside has demonstrated reproducible inhibition of NF-κB and MAPK pathway activation, suppression of pro-inflammatory cytokines (NO, TNF-α, IL-6), and reduction of chemokine-mediated macrophage migration . Its concurrent activation of the PI3K/AKT insulin signaling pathway and amelioration of oxidative stress via ROS inhibition make it a multifunctional tool compound for metabolic inflammation research . Researchers should note that Patrinoside A, while structurally similar, exhibits a distinguishable activity profile and cannot serve as a direct substitute .

Natural Product Analysis: Patrinia Species Authentication

Patrinoside serves as a chemotaxonomic marker and reference standard for the authentication and quality control of medicinal Patrinia species (P. scabiosaefolia, P. villosa, P. scabra). Given that Patrinoside is a characteristic iridoid glucoside of the genus Patrinia [3], high-purity Patrinoside (≥98%) is employed as an external standard in HPLC and LC-MS quantification of botanical extracts and traditional medicine preparations. Procurement of authenticated Patrinoside reference standard is critical for laboratories conducting phytochemical fingerprinting, species differentiation via morphological-chemical integration, and standardization of Patrinia-derived herbal products [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Patrinoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.